molecular formula C21H18FN5O3 B2867385 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide CAS No. 1021030-86-3

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide

Cat. No.: B2867385
CAS No.: 1021030-86-3
M. Wt: 407.405
InChI Key: CGUOCIIKAYTWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3. The structure includes an ethoxy linker at position 6 of the triazolo-pyridazine ring, terminating in a 2-methoxybenzamide moiety. This compound belongs to a class of triazolo-pyridazine derivatives known for their diverse pharmacological activities, including kinase inhibition, antiproliferative effects, and allosteric modulation of protein targets .

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-29-17-8-3-2-7-16(17)21(28)23-11-12-30-19-10-9-18-24-25-20(27(18)26-19)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUOCIIKAYTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide is a complex organic compound belonging to the class of triazolopyridazines. Its unique structure includes a triazole ring fused with a pyridazine ring and features such as a fluorophenyl group and an ethoxybenzamide moiety. This composition suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C14H14FN5O3
  • Molecular Weight : 351.36 g/mol
  • IUPAC Name : N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide

Biological Activity Overview

Research indicates that compounds in the triazolopyridazine class exhibit various pharmacological effects, including:

  • Anticancer Properties : Several studies have demonstrated cytotoxic effects against various cancer cell lines.
  • Kinase Inhibition : Notably, these compounds may inhibit c-Met kinase, which is implicated in cancer progression.

Cytotoxicity and Kinase Inhibition

A recent study evaluated the cytotoxicity of several derivatives of triazolopyridazines against different cancer cell lines (A549, MCF-7, HeLa). The results indicated that:

CompoundIC50 (μM)Cell Line
12e1.06A549
12e1.23MCF-7
12e2.73HeLa

The compound 12e exhibited significant cytotoxicity comparable to Foretinib (IC50 = 0.090 μM), a known c-Met inhibitor. Furthermore, apoptosis assays indicated that compound 12e could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence biological activity. For instance:

  • Substituents on the phenyl ring (like fluorine) enhance anticancer activity.
  • The presence of specific functional groups correlates with increased potency against c-Met kinase.

Case Studies

  • Case Study on Compound 12e :
    • Objective : Evaluate its efficacy as a c-Met inhibitor.
    • Methodology : MTT assay for cytotoxicity; enzymatic assays for kinase inhibition.
    • Findings : Compound 12e showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation.
  • Comparative Study with Similar Compounds :
    • Objective : Assess the biological activity of structurally similar derivatives.
    • Results : Certain derivatives exhibited enhanced selectivity and potency against specific cancer cell lines compared to others.

Future Directions

Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with its biological targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
  • Optimization of Derivatives : Tailoring chemical modifications to enhance therapeutic profiles.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolo[4,3-b]Pyridazine Derivatives

Compound Name Substituent at Position 3 Linker/Oxy Group Terminal Group Reference
Target Compound 3-Fluorophenyl Ethoxyethyl 2-Methoxybenzamide N/A
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide 3-Methoxyphenyl Ethoxyethyl 3-(1H-Tetrazol-1-yl)benzamide
2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-N-(4-fluorobenzyl)-2,4-dimethylbenzoxazin-7-amine None (unsubstituted) Oxymethyl-benzoxazine 4-Fluorobenzylamine
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Methyl Phenyl N-Methylacetamide

Key Observations :

  • Terminal Group : The 2-methoxybenzamide group may improve solubility compared to tetrazole-containing analogs (e.g., ) but could reduce metabolic stability relative to smaller groups like acetamide (C1632) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) HPLC Purity (%) Reference
Target Compound Not reported Not reported Not reported N/A
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) 253–255 Not reported Not reported
2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-N-(4-fluorobenzyl)-2,4-dimethylbenzoxazin-7-amine (12b) 66–68 54 96.2
N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (17) 81–83 51 Not reported

Key Observations :

  • The target compound’s melting point and solubility are likely influenced by the bulky 2-methoxybenzamide group, which may lower crystallinity compared to simpler analogs like E-4b .
  • High HPLC purity (>96%) in analogs such as 12b suggests that similar synthetic routes could yield the target compound with comparable purity.

Key Observations :

  • The target compound’s 3-fluorophenyl and benzamide groups may enhance binding to kinase targets or allosteric sites, similar to PEF(S)-active analogs .

Pharmacokinetic and Toxicity Considerations

  • ADME-Tox : Analogs such as substituted triazolo-pyridazines (6–10) were screened using FAFDrug3 to exclude Pan-Assay Interference Compounds (PAINs) liabilities, indicating that the target compound may also possess favorable pharmacokinetic profiles if synthesized with similar substituents .
  • Metabolic Stability : The 2-methoxy group on the benzamide may reduce oxidative metabolism compared to unsubstituted analogs, as seen in related methoxy-phenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.